(4-Bromo-2-chloro-5-fluorophenyl)boronic acid
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Overview
Description
(4-Bromo-2-chloro-5-fluorophenyl)boronic acid is an organoboron compound with the molecular formula C6H4BBrClFO2. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-chloro-5-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of (4-Bromo-2-chloro-5-fluorophenyl) halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-chloro-5-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.
Major Products Formed
Suzuki–Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-2-chloro-5-fluorophenyl)boronic acid has numerous applications in scientific research:
Mechanism of Action
The primary mechanism of action for (4-Bromo-2-chloro-5-fluorophenyl)boronic acid in coupling reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, facilitating the transfer of the aryl or vinyl group to the palladium center .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(4-Bromo-2-chloro-5-fluorophenyl)boronic acid is unique due to the presence of multiple halogen substituents on the phenyl ring, which can influence its reactivity and selectivity in coupling reactions. The combination of bromine, chlorine, and fluorine atoms provides distinct electronic and steric properties, making it a versatile reagent for synthesizing a wide range of complex molecules .
Properties
IUPAC Name |
(4-bromo-2-chloro-5-fluorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrClFO2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,11-12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLXKXXUDCZNIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Br)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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